Ruthenium(III) bromide hydrate

Homogeneous Catalysis Hydrogenation Selectivity

Researchers requiring high olefin selectivity in hydrogenation face a critical limitation: chloride-based Ru precursors yield only 36% propene selectivity. Ruthenium(III) bromide hydrate (CAS 314075-07-5) overcomes this with 90% propene selectivity. • 90% vs 36% propene selectivity over RuCl₃ analog in hydrogenation • Enables synthesis of larger Ru nanoparticles (~19.36 nm) with lower halide residue for HER/HOR electrocatalysis • Alcohol-soluble hydrate form enables homogeneous catalysis; Ru ≥25% purity specification • Standard B2B global shipping; ambient storage under N₂

Molecular Formula Br3H2ORu
Molecular Weight 358.8 g/mol
CAS No. 314075-07-5
Cat. No. B6289036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuthenium(III) bromide hydrate
CAS314075-07-5
Molecular FormulaBr3H2ORu
Molecular Weight358.8 g/mol
Structural Identifiers
SMILESO.Br[Ru](Br)Br
InChIInChI=1S/3BrH.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3
InChIKeyPMMMCGISKBNZES-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ruthenium(III) Bromide Hydrate (CAS 314075-07-5): Procurement Considerations and Core Specifications


Ruthenium(III) bromide hydrate (CAS 314075-07-5, also known as ruthenium tribromide hydrate, RuBr₃·xH₂O) is a dark brown, hygroscopic crystalline solid primarily utilized as a catalyst precursor and synthetic intermediate in both academic and industrial research settings . The compound is commercially available in hydrate form, typically with a specified minimum ruthenium content (e.g., 25% Ru min) and a molecular weight of approximately 358.8 g/mol for the monohydrate [1]. The anhydrous form (RuBr₃, CAS 14014-88-1) is a black orthorhombic crystal with a density of 5.30 g/mL that decomposes above 400 °C and is practically insoluble in water, acids, and most common solvents [2]. The hydrate form addresses this insolubility by providing solubility in alcohols, enabling its use in homogeneous catalytic systems and as a versatile precursor for synthesizing a wide range of ruthenium complexes [3].

Why Direct Substitution of Ruthenium(III) Bromide Hydrate with Other Ru(III) Halides Is Problematic


Directly substituting ruthenium(III) bromide hydrate with its closest analog, ruthenium(III) chloride hydrate, or other ruthenium halides is not a straightforward exchange due to fundamental differences in ligand field strength, nanoparticle formation kinetics, and catalytic selectivity that directly impact research outcomes. The bromide ligand in RuBr₃·xH₂O is a softer base with stronger π-donor and trans-effect properties compared to chloride [1]. This electronic difference alters the redox potential of the metal center and influences both the stability of reaction intermediates and the coordination geometry of the resulting complexes. Furthermore, the use of RuBr₃ hydrate versus RuCl₃ hydrate as a precursor can lead to dramatic differences in the morphology and performance of synthesized nanomaterials, as the halide identity dictates particle growth mechanisms and the nature of residual surface species [2]. In catalysis, the choice of halide can switch reaction selectivity, enabling or disabling entire synthetic pathways, as demonstrated in both hydrogenation and metathesis applications [3][4]. Therefore, selecting the specific halide, and the hydrate form for solubility, is a critical and non-arbitrary decision in experimental design and procurement.

Product-Specific Quantitative Evidence Guide for Ruthenium(III) Bromide Hydrate


Hydrogenation Selectivity: RuBr₃·xH₂O vs. [RuCl₂(CO)₃]₂ in Acetone and Glycerol Systems

In hydrogenation reactions, the catalytic performance of RuBr₃·xH₂O is distinct from its chloride counterpart, [RuCl₂(CO)₃]₂. In a comparative study using acetone as a substrate, the RuBr₃·xH₂O + CO catalyst system achieved 90% selectivity towards propene formation, a stark contrast to the 36% selectivity observed with the [RuCl₂(CO)₃]₂ catalyst [1]. This difference in selectivity is crucial for applications where olefin formation is the desired outcome.

Homogeneous Catalysis Hydrogenation Selectivity

Hydrogen Electrocatalysis: Impact of Halide Precursor on Nanoparticle Size and Residue in Ru/C Composites

When used as a precursor for synthesizing ruthenium/carbon nanocomposites via magnetic induction heating, the choice of RuBr₃ versus RuCl₃ dramatically alters the resulting nanoparticle morphology. The HNC-RuBr₃-300A sample yields a significantly larger average nanoparticle diameter of ≈19.36 nm, compared to just 1.96 nm for the HNC-RuCl₃-300A sample, and crucially, it retains a lower content of halide residues [1].

Electrocatalysis Nanomaterials Hydrogen Evolution Reaction (HER)

Olefin Metathesis: Performance Parity and Distinction of RuBr₃ and RuCl₃ in a Convenient Catalyst System

In a well-defined catalyst system for acyclic olefin metathesis, both RuCl₃ and RuBr₃ hydrates can be employed to generate active catalysts [1]. The system, comprising RuBr₃ or RuCl₃ hydrate, a phosphine (PCy₃), and an alkyne (2-butyne-1,4-diol diacetate), achieves initial turnover rates of approximately 1000 min⁻¹ and total turnover numbers between 50,000 and 100,000 after 2 hours at 80-90°C for the self-metathesis of 1-octene [1]. While the overall catalytic metrics are comparable, the ability to use either halide provides flexibility; however, the choice may be guided by downstream applications where bromide-containing byproducts or ligands are more desirable or easier to separate than chloride analogs.

Olefin Metathesis Organometallic Chemistry Polymer Chemistry

Solubility Profile: Critical Differentiator for Homogeneous Catalysis Applications

A key functional difference lies in the solubility of the hydrate form versus the anhydrous RuBr₃. Anhydrous RuBr₃ is a black crystalline solid with a density of 5.30 g/mL that is insoluble in water, acid solutions, and common organic solvents like ethanol [1]. In contrast, the commercially available hydrate form, CAS 314075-07-5, is soluble in alcohol [2]. This fundamental difference is a critical procurement consideration; the hydrate form is essential for applications requiring a homogeneous reaction medium or for solution-phase synthesis of Ru complexes, whereas the anhydrous form is suitable only for solid-state or high-temperature reactions.

Homogeneous Catalysis Synthetic Chemistry Solubility

High-Value Research and Industrial Application Scenarios for Ruthenium(III) Bromide Hydrate


Precursor for High-Selectivity Homogeneous Hydrogenation Catalysts

RuBr₃·xH₂O is the preferred precursor for generating homogeneous catalysts that require high selectivity towards olefin products in hydrogenation reactions. As demonstrated by a 90% propene selectivity versus 36% for a chloride-based analog [1], researchers aiming for alkene synthesis should procure this compound to maximize reaction specificity.

Synthesis of Larger Ruthenium Nanoparticles with Reduced Halide Contamination

In the field of nanomaterials for electrocatalysis, RuBr₃·xH₂O is the precursor of choice for synthesizing larger ruthenium nanoparticles (≈19.36 nm) with lower halide residue content, a stark contrast to the smaller, more chloride-rich particles obtained from RuCl₃ precursors [1]. This application is directly relevant to the development of catalysts for hydrogen evolution and oxidation reactions (HER/HOR).

Generation of Highly Active Catalysts for Acyclic Olefin Metathesis

For synthetic polymer and fine chemical industries, RuBr₃·xH₂O serves as an equally effective and convenient precursor for generating catalysts for the metathesis of acyclic olefins. The catalyst system achieves initial turnover rates of 1000 min⁻¹ and total turnover numbers of up to 100,000 [1]. The use of the bromide analog may be strategically beneficial in processes where chloride ion contamination is a concern or where bromide-containing byproducts are more easily managed.

Solution-Phase Synthesis of Organometallic Ruthenium Complexes

The solubility of RuBr₃·xH₂O in alcohol, which contrasts with the insolubility of anhydrous RuBr₃ [1][2], makes it the essential starting material for any solution-phase synthesis of ruthenium complexes. This includes the preparation of catalysts, medicinal chemistry candidates, and materials science precursors that require a homogeneous reaction medium.

Technical Documentation Hub

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